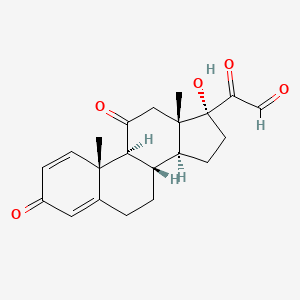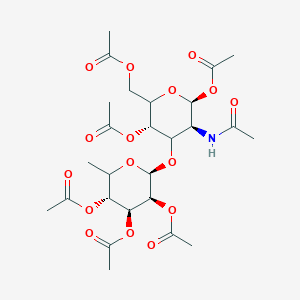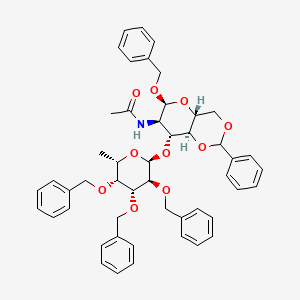
Bisphenol A-d6 beta-D-Glucuronide
Overview
Description
Bisphenol A-d6 beta-D-Glucuronide (BPA-d6-β-D-Glucuronide) is a synthetic compound used in laboratory experiments to study the effects of bisphenol A (BPA) on biochemical and physiological processes. BPA-d6-β-D-Glucuronide is an important tool for researchers as it provides a more reliable and accurate method of testing the effects of BPA on organisms. BPA is an endocrine-disrupting chemical (EDC) which has been linked to a number of health problems, including reproductive and developmental issues.
Scientific Research Applications
1. Metabolism and Disposition in Animals
- Bisphenol A (BPA) is metabolized predominantly by glucuronidation, a detoxification reaction, in female rats. BPA glucuronide is identified as the major metabolite in urine, showing weak estrogenic activity in vitro. This indicates that metabolism via glucuronidation is a detoxification process (Snyder et al., 2000).
2. Human Metabolism and Kinetics
- In humans, bisphenol A is efficiently glucuronidated and rapidly excreted, resulting in a low body burden of estrogenic BPA. This differs significantly from rats, where enterohepatic circulation slows the rate of excretion (Völkel et al., 2002).
3. Gender Differences in Metabolism
- Gender differences are observed in the levels of urinary BPA conjugates. Men show higher levels of BPA-glucuronide than women, indicating gender-specific variations in BPA metabolism (Kim et al., 2003).
4. Enzymatic Activity in Liver Metabolism
- Bisphenol A undergoes glucuronidation catalyzed by an isoform of UDP-glucuronosyltransferase (UGT2B1) in male rat liver, indicating the enzyme’s role in BPA metabolism (Yokota et al., 1999).
5. Fetal Exposure to BPA
- Studies on fetal exposure to BPA reveal that conjugated and unconjugated BPA are present in amniotic fluid. This indicates potential fetal exposure to active BPA due to deconjugation by placental β-glucuronidase (Edlow et al., 2012).
6. Quantification in Biological Samples
- A novel method has been developed for quantifying both free and conjugated BPA in human maternal and umbilical cord blood serum, highlighting the utility of BPA-d6 β-glucuronide in analytical methodologies (Kosarac et al., 2012).
7. Toxicokinetic Studies
- Bisphenol A-glucuronide (BPA-G) plays a key role in toxicokinetic studies, with new methods developed for simultaneous quantification of BPA and BPA-G in plasma and urine. This aids in understanding the risk assessment of BPA exposure (Lacroix et al., 2011).
8. Influence of Metabolic Reactions on Endocrine Activities
- Bisphenols, including BPA, are metabolized predominantly by glucuronidation, considered a key detoxification pathway. Glucuronides generally do not have activity on endocrine receptors, suggesting the importance of metabolism in modulating the endocrine activity of bisphenols (Skledar & Mašič, 2016).
Mechanism of Action
Target of Action
Bisphenol A-d6 beta-D-Glucuronide is a metabolite of Bisphenol A (BPA), a chemical that has been extensively studied for its environmental presence and potential biological effects . BPA primarily targets metabolic tissues . It is considered to be a weak environmental estrogen, but recent studies have demonstrated that it may be similar in potency to 17β-estradiol in stimulating cellular responses .
Mode of Action
this compound is produced in the liver during the first-pass metabolism of BPA . It is the water-soluble metabolite of BPA It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes .
Biochemical Pathways
It is known that bpa, the parent compound of this compound, can disrupt normal endocrine function and metabolic processes . This disruption can lead to conditions such as insulin resistance, disruption of pancreatic beta cell function, and obesity .
Pharmacokinetics
Early studies have shown that the half-life of BPA in the human body is less than 6 hours, with nearly complete urinary excretion within 24 hours . This suggests that this compound may also be rapidly excreted from the body.
Result of Action
It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes . This suggests that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Most people are exposed to BPA, the parent compound of this compound, by consuming food and beverages into which BPA has leached from polycarbonate containers, including reusable bottles and baby bottles . Therefore, the use of such containers can increase the exposure to this compound.
Biochemical Analysis
Biochemical Properties
Bisphenol A-d6 beta-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of Bisphenol A. It is formed through the process of glucuronidation, where Bisphenol A is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT). This reaction increases the water solubility of Bisphenol A, facilitating its excretion from the body. This compound interacts with various biomolecules, including enzymes and transport proteins, to aid in its transport and elimination .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bisphenol A and its metabolites, including this compound, can disrupt normal hormonal functions, potentially leading to adverse effects on cell function . These effects are observed in different cell types, including liver and kidney cells, where the compound is metabolized and excreted .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nuclear receptors and other biomolecules. Bisphenol A and its metabolites can bind to estrogen receptors, mimicking the effects of estrogen and disrupting normal hormonal signaling . This interaction can lead to changes in gene expression and enzyme activity, affecting various cellular functions. Additionally, this compound may inhibit or activate specific enzymes involved in its metabolism and excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that Bisphenol A and its metabolites, including this compound, have a relatively short half-life in the human body, with rapid excretion through urine . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of Bisphenol A and its metabolites can disrupt normal metabolic processes, while higher doses may lead to toxic or adverse effects . Studies have shown that this compound can affect insulin resistance, pancreatic beta cell function, and obesity in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of Bisphenol A, primarily through glucuronidation. This process is catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the liver and gut, converting Bisphenol A into its glucuronide form for excretion . The formation of this compound is essential for the detoxification and elimination of Bisphenol A from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. This compound is primarily excreted through urine, facilitated by its increased water solubility due to glucuronidation . The transport and distribution of this compound are crucial for its effective elimination from the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound is primarily localized in the liver and kidney cells, where it undergoes metabolism and excretion . The specific localization of this compound within these cells is essential for its role in detoxification and elimination processes .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-LZDRGMMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017896 | |
| Record name | Bisphenol A-d6 beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1610029-53-2 | |
| Record name | Bisphenol A-d6 beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



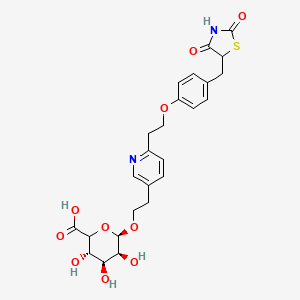


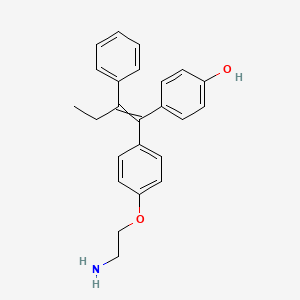
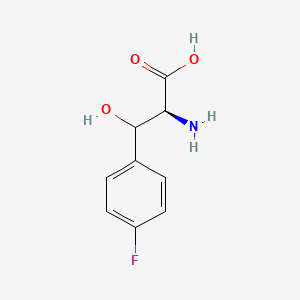

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

